molecular formula C13H26N2O4 B6188831 (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid CAS No. 2054933-74-1

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid

Cat. No. B6188831
CAS RN: 2054933-74-1
M. Wt: 274.4
InChI Key:
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Description

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid, also known as (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid, is a naturally occurring organic compound that has been studied for its potential applications in scientific research. This compound has been isolated from various plant species, including the medicinal plant, Plectranthus amboinicus, and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

(2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects and has been used in a variety of research applications. One such application is the study of enzyme activity. (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has been used to study the activity of enzymes involved in the metabolism of amino acids and other compounds. This compound has also been used to study the effects of drugs on enzyme activity.

Mechanism of Action

The mechanism of action of (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is not yet fully understood. However, it is believed that this compound binds to certain enzymes and modulates their activity. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the compound and the enzyme. Additionally, (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid may also interact with other molecules in the cell, such as proteins and lipids, which could affect its activity.
Biochemical and Physiological Effects
(2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has been studied for its potential biochemical and physiological effects. This compound has been found to have a wide range of effects, including the inhibition of the enzyme, acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has been found to possess anti-inflammatory, antioxidant, and antifungal activity. This compound has also been found to possess anti-tumor activity and has been studied for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

(2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has several advantages when used in laboratory experiments. This compound is relatively stable and can be stored at room temperature without significant degradation. Additionally, (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is relatively easy to synthesize and can be prepared in large quantities. However, this compound does have some limitations. It is relatively expensive to purchase, and it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid are vast, and there are many potential future directions for research. One potential direction is the further study of this compound’s mechanism of action. Additionally, the potential therapeutic applications of (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid could be further explored, as this compound has been found to possess anti-inflammatory, antioxidant, and antifungal activity. Additionally, this compound could be studied for its potential use in the treatment of cancer and other diseases. Finally, (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid could be studied for its potential use in drug development, as this compound has been found to modulate the activity of enzymes involved in the metabolism of drugs.

Synthesis Methods

(2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can be synthesized through a variety of methods. One method involves the reaction of (2S)-2-amino-6-methylhexanoic acid and tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction produces (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid and sodium bromide as a by-product. Another method involves the reaction of (2S)-2-amino-6-methylhexanoic acid with tert-butyl isocyanate in the presence of a base such as sodium hydroxide. This reaction yields (2S)-6-{[(t-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid and tert-butyl isocyanate as a by-product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid involves the protection of the amine group, followed by the addition of the carboxylic acid group and deprotection of the amine group.", "Starting Materials": [ "N,N-dimethylhexan-1-amine", "tert-butyl chloroformate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "hexanoic acid" ], "Reaction": [ "Protect the amine group of N,N-dimethylhexan-1-amine with tert-butyl chloroformate to form N,N-dimethylhexan-1-yl tert-butyl carbonate.", "Add hexanoic acid to N,N-dimethylhexan-1-yl tert-butyl carbonate in the presence of sodium hydroxide to form (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid.", "Deprotect the amine group of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid with hydrochloric acid in diethyl ether to obtain the final product." ] }

CAS RN

2054933-74-1

Molecular Formula

C13H26N2O4

Molecular Weight

274.4

Purity

95

Origin of Product

United States

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